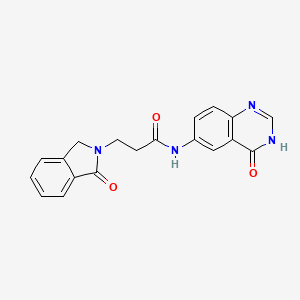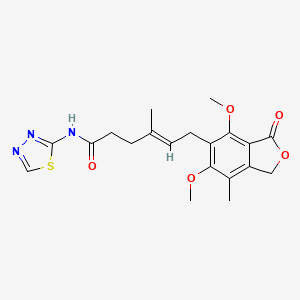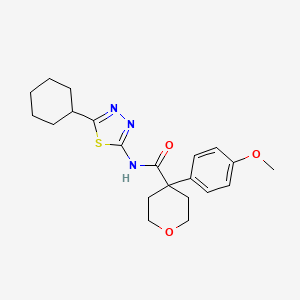![molecular formula C18H20N4O2S2 B11006952 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11006952.png)
2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(pyridin-4-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(pyridin-4-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, a pyridine ring, and a sulfanyl-acetamide linkage, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(pyridin-4-ylmethyl)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step often starts with the cyclization of appropriate thieno derivatives with guanidine or similar reagents under acidic or basic conditions.
Introduction of the Hydroxy and Isopropyl Groups: Functionalization of the thienopyrimidine core can be achieved through selective hydroxylation and alkylation reactions.
Attachment of the Sulfanyl Group: This involves the reaction of the thienopyrimidine intermediate with a thiol reagent, often under mild conditions to avoid degradation of the core structure.
Formation of the Acetamide Linkage: The final step involves coupling the sulfanyl-thienopyrimidine intermediate with pyridin-4-ylmethylamine using acylation reagents like acetic anhydride or similar.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced at various functional groups, such as the pyridine ring or the thienopyrimidine core, using reagents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution at the sulfanyl group could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it a candidate for drug development, particularly in areas like oncology or infectious diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it useful in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(pyridin-4-ylmethyl)acetamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests it could inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({[4-hydroxy-6-(methyl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(pyridin-4-ylmethyl)acetamide
- 2-({[4-hydroxy-6-(ethyl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(pyridin-4-ylmethyl)acetamide
Uniqueness
Compared to similar compounds, 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(pyridin-4-ylmethyl)acetamide stands out due to its specific isopropyl group, which may confer unique steric and electronic properties. These properties could influence its reactivity and interaction with biological targets, potentially making it more effective in certain applications.
Properties
Molecular Formula |
C18H20N4O2S2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C18H20N4O2S2/c1-11(2)14-7-13-17(24)21-15(22-18(13)26-14)9-25-10-16(23)20-8-12-3-5-19-6-4-12/h3-7,11H,8-10H2,1-2H3,(H,20,23)(H,21,22,24) |
InChI Key |
ISQXQGUMWNCGCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[(2-methoxy-2-oxoethyl)carbamoyl]-L-tryptophanate](/img/structure/B11006874.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11006878.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11006879.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B11006883.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B11006900.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B11006916.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B11006921.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B11006924.png)
![N-[3-(morpholin-4-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11006938.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11006941.png)
![2-[acetyl(propan-2-yl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11006947.png)

